![molecular formula C16H15ClO4 B275719 Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate](/img/structure/B275719.png)
Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate, also known as MCBOM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MCBOM is a benzyl ether derivative that can be synthesized using a variety of methods.
Wirkmechanismus
The mechanism of action of Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate-based prodrugs depends on the bioactive molecule that is released upon cleavage of the benzyl ether group. For example, Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate-based prodrugs that release cytotoxic agents can induce cell death in cancer cells. Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate-based prodrugs that release imaging agents can be used for diagnostic purposes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate-based prodrugs depend on the bioactive molecule that is released upon cleavage of the benzyl ether group. For example, Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate-based prodrugs that release cytotoxic agents can induce apoptosis in cancer cells. Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate-based prodrugs that release imaging agents can be used for imaging purposes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate-based prodrugs in lab experiments is their ability to release bioactive molecules in a controlled manner. This allows for precise dosing and minimizes off-target effects. However, Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate-based prodrugs can be difficult to synthesize and may require specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research involving Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate-based prodrugs. One area of interest is the development of Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate-based prodrugs for cancer treatment. Another area of interest is the development of Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate-based prodrugs for imaging purposes. Additionally, the synthesis of novel Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate derivatives with improved properties is an area of active research.
Synthesemethoden
There are several methods for synthesizing Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate, but the most common method involves the reaction of 2-chlorobenzyl alcohol with 4-methoxybenzoic acid in the presence of a catalyst. The resulting intermediate is then treated with methyl iodide to yield Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate. Other methods include the use of different starting materials or different catalysts.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate has potential applications in scientific research due to its ability to act as a prodrug for the release of bioactive molecules. The benzyl ether group in Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate can be cleaved by enzymes in the body to release the bioactive molecule, which can then exert its effects. This property has led to the development of Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate-based prodrugs for a variety of applications, including cancer treatment, drug delivery, and imaging.
Eigenschaften
Produktname |
Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate |
|---|---|
Molekularformel |
C16H15ClO4 |
Molekulargewicht |
306.74 g/mol |
IUPAC-Name |
methyl 2-[(2-chlorophenyl)methoxy]-4-methoxybenzoate |
InChI |
InChI=1S/C16H15ClO4/c1-19-12-7-8-13(16(18)20-2)15(9-12)21-10-11-5-3-4-6-14(11)17/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
ARLUVJNGBNBZRQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)OC)OCC2=CC=CC=C2Cl |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(=O)OC)OCC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



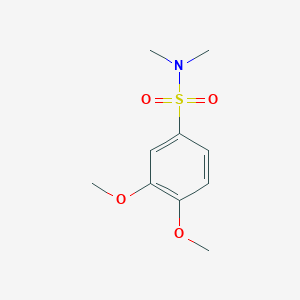
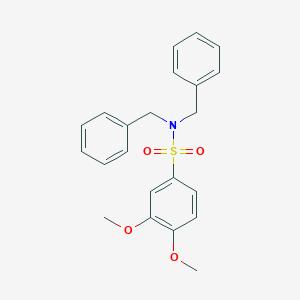
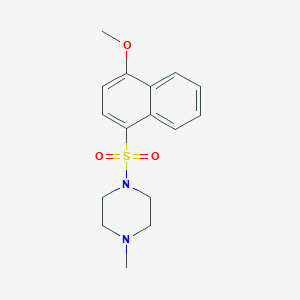





![N-{4-[(2-ethoxyanilino)sulfonyl]phenyl}acetamide](/img/structure/B275670.png)
![1-[(3,4-Dichlorobenzyl)(2-hydroxypropyl)amino]-2-propanol](/img/structure/B275672.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B275674.png)
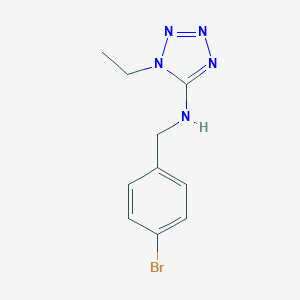
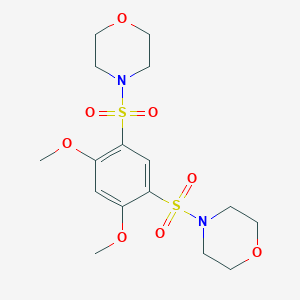
![5-bromo-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275680.png)